molecular formula C7H6ClF5N2O B2451213 4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856019-92-5

4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2451213
CAS No.: 1856019-92-5
M. Wt: 264.58
InChI Key: NUACRNBRGHOQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological and chemical activities.

Properties

IUPAC Name

4-chloro-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF5N2O/c8-4-1-15(6(9)10)14-5(4)2-16-3-7(11,12)13/h1,6H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUACRNBRGHOQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)COCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation and trifluoroethoxylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(trifluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
  • 4-chloro-1-(difluoromethyl)-3-[(2,2,2-difluoroethoxy)methyl]-1H-pyrazole
  • 4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazole

Uniqueness

The uniqueness of 4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole lies in its specific combination of difluoromethyl and trifluoroethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

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